2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride
Description
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride is a synthetic organic compound characterized by a benzodioxin core fused with an aminoacetic acid moiety.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c13-11(14)7-12-6-8-1-2-9-10(5-8)16-4-3-15-9;/h1-2,5,12H,3-4,6-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWTRRNQJWVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679090 | |
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31127-41-0 | |
| Record name | NSC151927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzodioxin ring to a dihydrobenzodioxin structure.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodioxin derivatives.
Substitution: N-substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects
Biological Activity
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of this compound involves several chemical reactions starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The compound is synthesized through the reaction with various acetamides and sulfonamides under controlled conditions to yield derivatives that exhibit significant biological activities.
General Synthetic Pathway
- Starting Material : 2,3-Dihydrobenzo[1,4]-dioxin-6-amine.
- Reagents : 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides.
- Reaction Conditions : Aqueous alkaline medium with pH control; reactions monitored by TLC.
- Final Product : 2-{[2,3-Dihydrobenzo[1,4]-dioxin-6-yl]methyl}aminoacetic acid hydrochloride.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets:
- α-glucosidase : Inhibitory activity was evaluated for its potential use in managing Type 2 Diabetes Mellitus (T2DM). The compound demonstrated significant inhibition with IC50 values indicating its effectiveness in controlling postprandial glucose levels .
- Acetylcholinesterase : The compound also exhibited inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's Disease (AD) by enhancing cholinergic transmission .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Broad-Spectrum Activity : It was tested against several drug-resistant strains of bacteria and fungi. The results indicated that derivatives of the compound had significant antimicrobial properties, particularly against resistant strains such as Candida auris and Staphylococcus aureus .
Case Study 1: Antidiabetic Potential
A study investigated the effects of this compound on diabetic rats. The compound significantly reduced blood glucose levels and improved insulin sensitivity when administered over a period of four weeks. Histological examinations revealed improvements in pancreatic islet morphology .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound's ability to inhibit acetylcholinesterase was assessed in vitro using human neuroblastoma cell lines. Results showed a marked increase in cell viability and a decrease in oxidative stress markers compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxane moiety | Enhances enzyme inhibition |
| Acetic acid group | Contributes to solubility and bioavailability |
| Substituted phenyl groups | Modulate antimicrobial potency |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxin derivatives, which exhibit structural and functional diversity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Key Findings:
Functional Group Influence: Aminoacetic acid vs. Acetamide: The target compound’s carboxylic acid group (pKa ~2.3) offers higher water solubility than the acetamide analog (C₁₀H₁₃ClN₂O₃), which may instead prioritize membrane permeability . Chloroacetamide (C₁₁H₁₁ClNO₃): The chloro group in this analog could facilitate nucleophilic substitution reactions, making it a candidate for prodrug development .
Structural Modifications and Bioactivity: The piperazine-pyrimidine derivative (C₁₇H₂₁ClN₄O₂) demonstrates a higher molecular weight (348.83 vs. ~244–271 for others) and a larger PSA (50.72 Ų), suggesting reduced blood-brain barrier penetration but enhanced polar interactions .
Commercial and Research Status: Multiple benzodioxin derivatives, including the target compound, are listed as discontinued (e.g., CymitQuimica’s 10-F671086), indicating niche research applications or synthesis complexities . Santa Cruz Biotechnology lists analogs like [(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid at $188–$1,455, reflecting variable demand and production costs .
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structural integrity of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride?
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Step 1: React 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with methylamine under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to form the benzodioxin-methylamine intermediate.
- Step 2: Couple the intermediate with chloroacetic acid in the presence of a base (e.g., triethylamine) to form the acetamide derivative.
- Step 3: Acidify with HCl to precipitate the hydrochloride salt. Purify via recrystallization (ethanol/water) .
Example Optimization Table:
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBHCN, MeOH, 24h, RT | 72 |
| Acetamide Coupling | Chloroacetic acid, EtN, DMF, 60°C | 85 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?
Methodological Answer:
- Systematic Solubility Profiling: Use shake-flask method with HPLC quantification. Test solvents (e.g., water, DMSO, ethanol) at 25°C and 37°C. Adjust pH (1–7) to assess hydrochloride salt dissociation.
- Thermodynamic Analysis: Calculate solubility parameters (Hansen solubility parameters) and compare with solvent polarity indices.
- Contradiction Mitigation: Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
Example Solubility Table:
| Solvent | Solubility (mg/mL, 25°C) | pH Dependence |
|---|---|---|
| Water | 12.3 ± 1.2 | Increases below pH 3 |
| DMSO | 45.6 ± 2.1 | pH-independent |
Q. What strategies are effective for studying the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Hydrolysis Kinetics: Incubate the compound in buffered aqueous solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and identify byproducts (e.g., free benzodioxin derivatives).
- Photolysis Studies: Expose solutions to UV light (λ = 254 nm) and analyze photodegradation products using high-resolution MS.
- Ecotoxicity Screening: Use Daphnia magna or algae growth inhibition assays to assess acute toxicity (EC values) .
Example Degradation Data:
| Condition | Half-life (days) | Major Byproduct |
|---|---|---|
| pH 7, 25°C | 14.2 | 1,4-Benzodioxin-6-carboxylic acid |
| UV exposure | 2.5 | 2-Aminoacetic acid derivative |
Q. How can contradictory results in biological activity studies (e.g., receptor binding vs. cellular assays) be analyzed?
Methodological Answer:
- Receptor Binding Assays: Use surface plasmon resonance (SPR) to measure direct binding affinity (K) to target receptors (e.g., GPCRs).
- Cellular Functional Assays: Perform cAMP or calcium flux assays to evaluate downstream signaling. Compare with SPR data to distinguish binding efficacy vs. functional antagonism/agonism.
- Data Reconciliation: Apply statistical models (e.g., Hill equation) to correlate binding affinity (EC) with cellular response .
Example Correlation Table:
| Assay Type | EC (nM) | K (nM) |
|---|---|---|
| SPR | 15.3 ± 2.1 | 12.8 ± 1.5 |
| Cellular cAMP | 28.7 ± 3.4 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
